6-chloro-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
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Description
6-chloro-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as CEPQ, is a synthetic compound that belongs to the quinolone class of compounds. It has been widely used in scientific research for its potential therapeutic properties.
Scientific Research Applications
Antioxidant Properties
A study on the antioxidant profile of ethoxyquin and some of its analogues, including heavier chalcogen analogues, assessed their chain-breaking antioxidative capacity and ability to catalyze the reduction of hydrogen peroxide. Ethoxyquin showed significant inhibition of azo-initiated peroxidation of linoleic acid, demonstrating a potential for these compounds in antioxidant applications (Kumar et al., 2007).
Antimicrobial Activity
Research into di-substituted sulfonylquinoxaline derivatives revealed their synthesis and antimicrobial activity, with several compounds showing good to moderate activity against Gram-positive, Gram-negative bacteria, and fungi. This study suggests the potential of sulfonyl-containing quinoline derivatives in developing new antimicrobial agents (Ammar et al., 2020).
Synthesis Catalysis
A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research demonstrates the utility of sulfonyl-based catalysts in facilitating efficient and eco-friendly synthesis processes (Goli-Jolodar et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
A study on new sulfone-based electron-transport materials with high triplet energy highlighted their application in blue phosphorescent organic light-emitting diodes (PhOLEDs). The materials demonstrated potential in improving the efficiency and performance of PhOLEDs, indicating the relevance of sulfonyl and quinoline derivatives in advanced materials science (Jeon et al., 2014).
Anticancer Activities
Research on 4-aminoquinoline derivatives designed and synthesized through a hybrid pharmacophore approach evaluated their anticancer activities. One compound, in particular, showed effectiveness across a range of cancers and demonstrated a potential mechanism involving the induction of apoptosis and DNA/RNA damage, underscoring the potential of quinoline derivatives in cancer therapy (Solomon et al., 2019).
properties
IUPAC Name |
6-chloro-3-(4-ethylphenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-3-11-22-13-19(20(23)17-12-15(21)7-10-18(17)22)26(24,25)16-8-5-14(4-2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVPAFOTYHKSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one |
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